Iem 1054

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

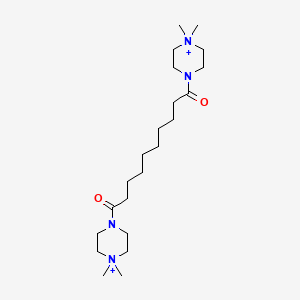

Iem 1054 is a chemical compound with the molecular formula C22H44N4O2. It is known for its unique structure, which includes two piperazine rings connected by a decane chain with ketone groups at both ends.

Métodos De Preparación

The synthesis of Iem 1054 typically involves the reaction of 1,10-decanedione with 4,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Iem 1054 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The piperazine rings can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Iem 1054 has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.

Industry: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of Iem 1054 involves its interaction with molecular targets and pathways within biological systems. The piperazine rings can interact with proteins and enzymes, potentially affecting their function. The ketone groups may also play a role in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar compounds to Iem 1054 include other piperazine derivatives and compounds with similar structural features. Some examples are:

- 1,4-Bis(4,4-dimethylpiperazin-4-ium-1-yl)butane-1,4-dione

- 1,6-Bis(4,4-dimethylpiperazin-4-ium-1-yl)hexane-1,6-dione

The uniqueness of this compound lies in its longer decane chain, which may impart different physical and chemical properties compared to shorter-chain analogs.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying IEM 1054’s biochemical properties?

- Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/organism], and what are the quantitative dose-response relationships?"

- Ensure the question is testable via experimental design (e.g., enzyme assays, dose-response curves) and avoids vague terms like "effect" without mechanistic specificity .

Q. What strategies are effective for conducting a literature review on this compound?

- Systematic Approach :

Use databases (PubMed, Scopus) with Boolean terms: "this compound" AND ("mechanism" OR "kinetics" OR "toxicity").

Screen abstracts for relevance to your hypothesis, prioritizing peer-reviewed studies over preprint repositories.

Organize findings thematically (e.g., structural analogs, conflicting results) using tools like Zotero or Mendeley .

Q. How should I design an experiment to test this compound’s stability under varying pH conditions?

- Protocol :

- Independent Variables : pH levels (e.g., 4.0, 7.4, 9.0).

- Dependent Variables : Degradation rate (HPLC quantification), byproduct formation (mass spectrometry).

- Controls : Buffer-only samples, inert compound controls.

Advanced Research Questions

Q. How can I resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity data?

- Analytical Workflow :

Comparative Meta-Analysis : Tabulate in vitro IC50 values vs. in vivo LD50/MTD data from existing studies .

Mechanistic Hypotheses : Test for off-target effects (e.g., proteomics profiling) or metabolic activation (e.g., cytochrome P450 assays).

Statistical Reconciliation : Use Bland-Altman plots to assess agreement between datasets .

Q. What methodologies are optimal for elucidating this compound’s binding interactions with [target protein]?

- Techniques :

- Biophysical : Surface plasmon resonance (SPR) for kinetic constants (ka, kd).

- Structural : X-ray crystallography or cryo-EM for binding-site resolution.

- Computational : Molecular dynamics simulations to predict binding free energies (ΔG).

Q. How do I ensure ethical compliance when using animal models to study this compound’s pharmacokinetics?

- Framework :

Institutional Approval : Submit detailed protocols (dose ranges, euthanasia criteria) to the Animal Ethics Committee.

3Rs Principle : Replace animal use with in silico models where possible; refine procedures to minimize distress.

Data Transparency : Report attrition rates and adverse events in publications, adhering to ARRIVE guidelines .

Q. Data Analysis & Interpretation

Q. How should I handle outliers in dose-response experiments with this compound?

- Protocol :

- Identification : Use Grubbs’ test or Tukey’s fences to define outliers.

- Resolution : Exclude outliers only if technical errors (e.g., pipetting inaccuracies) are confirmed. Retain biological variability unless proven artifactual.

- Documentation : Justify exclusions in supplementary materials to maintain reproducibility .

Q. What statistical models are appropriate for analyzing time-dependent effects of this compound?

- Methods :

- Longitudinal Analysis : Mixed-effects models to account for intra-subject variability.

- Survival Data : Kaplan-Meier curves with log-rank tests for toxicity thresholds.

- Software : Implement in R (lme4 package) or GraphPad Prism .

Q. Tables for Methodological Reference

Q. Key Considerations

- Interdisciplinary Alignment : Align hypotheses with methodologies (e.g., biochemistry with computational modeling) to avoid dissonance in conclusions .

- Transparency : Share raw datasets via repositories like Zenodo to facilitate peer validation .

Propiedades

Número CAS |

61167-37-1 |

|---|---|

Fórmula molecular |

C22H44N4O2+2 |

Peso molecular |

396.6 g/mol |

Nombre IUPAC |

1,10-bis(4,4-dimethylpiperazin-4-ium-1-yl)decane-1,10-dione |

InChI |

InChI=1S/C22H44N4O2/c1-25(2)17-13-23(14-18-25)21(27)11-9-7-5-6-8-10-12-22(28)24-15-19-26(3,4)20-16-24/h5-20H2,1-4H3/q+2 |

Clave InChI |

PSSXUTDJTNJQQV-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |

SMILES canónico |

C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |

Key on ui other cas no. |

61167-37-1 |

Sinónimos |

IEM 1054 IEM 1054 diiodide IEM-1054 sebacinyl-bis(1-methylpiperazine-4-methyl iodide) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.